REACTION_CXSMILES
|
CON(C)[C:4](=[O:12])[CH2:5][CH:6]([CH3:11])[CH2:7][C:8]([OH:10])=[O:9].[CH3:14][Li].Cl>C1COCC1>[CH3:11][CH:6]([CH2:5][C:4](=[O:12])[CH3:14])[CH2:7][C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
CON(C(CC(CC(=O)O)C)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time, the mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with ice cold water
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min at 0° C.
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The acidified mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |